1-Phenylpent-4-en-2-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14O |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
1-phenylpent-4-en-2-ol |
InChI |
InChI=1S/C11H14O/c1-2-6-11(12)9-10-7-4-3-5-8-10/h2-5,7-8,11-12H,1,6,9H2 |
InChI Key |
YQNUFNXWLWCHSH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(CC1=CC=CC=C1)O |
Origin of Product |
United States |
Synthetic Methodologies for 1 Phenylpent 4 En 2 Ol and Its Analogs
Strategies Involving Epoxide Ring Opening Reactions
The cleavage of the epoxide ring in molecules like styrene (B11656) oxide presents a robust method for constructing the carbon skeleton of 1-phenylpent-4-en-2-ol. This transformation can be facilitated by various reagents and catalysts, leading to the desired homoallylic alcohol.
Catalytic Allylation of Styrene Oxide
The direct allylation of styrene oxide, where an allyl group is introduced concurrent with the opening of the epoxide ring, is a significant synthetic route. This reaction's outcome is highly dependent on the catalytic system employed.
Indium nanoparticles (InNPs) have been demonstrated as effective catalysts for the ring-opening allylation of styrene oxide. slsp.chsciforum.net These nanoparticles can be prepared through the rapid reduction of indium(III) chloride using lithium sand and a catalytic amount of 4,4′-di-tert-butylbiphenyl. slsp.chsciforum.net The use of InNPs facilitates the reaction between styrene oxide and an allyl halide, such as allyl bromide, to produce homoallylic alcohols. slsp.chsciforum.net
The reaction conditions play a critical role in determining the product distribution in the InNP-catalyzed allylation of styrene oxide. mdpi.com Studies have shown that in many instances, the reaction proceeds through an initial isomerization of styrene oxide to phenylacetaldehyde (B1677652). sciforum.netmdpi.com This aldehyde intermediate then undergoes allylation to yield this compound. sciforum.netmdpi.com
The choice of solvent and reaction type (Grignard-type vs. Barbier-type) significantly influences the outcome. For instance, Grignard-type reactions in THF or acetonitrile (B52724) (ACN) at room temperature can lead to the formation of byproducts like 2-chloro-1-phenylethanol (B167369) and 1-phenylethane-1,2-diol. mdpi.com However, conducting the reaction with a specific reactant ratio (allyl bromide:InCl3:epoxide of 1:0.66:0.33 mmol) at reflux in ACN can lead to this compound as the sole product. mdpi.com
Barbier-type reactions, where the organometallic reagent is formed in situ, have also been explored. When conducted with prenyl bromide at reflux in ACN, the reaction yields phenylacetaldehyde, which is then converted to 3,3-dimethyl-1-phenylpent-4-en-2-ol. mdpi.com
Table 1: Influence of Reaction Conditions on InNP-Catalyzed Allylation of Styrene Oxide This table is interactive. Users can sort and filter the data.
| Reaction Type | Allyl Halide | Solvent | Temperature | Major Product(s) | Reference |
|---|---|---|---|---|---|
| Grignard-type | Allyl Bromide | THF | Room Temp | 2-chloro-1-phenylethanol, 1-phenylethane-1,2-diol | mdpi.com |
| Grignard-type | Allyl Bromide | ACN | Room Temp | 2-chloro-1-phenylethanol, 1-phenylethane-1,2-diol | mdpi.com |
| Grignard-type | Allyl Bromide | ACN | Reflux | This compound | mdpi.com |
| Barbier-type | Prenyl Bromide | THF | Reflux | Styrene Oxide (unreacted) | mdpi.com |
| Barbier-type | Prenyl Bromide | ACN | Reflux | Phenylacetaldehyde, 2-chloro-1-phenylethanol, 3,3-dimethyl-1-phenylpent-4-en-2-ol | mdpi.com |
Indium Nanoparticle Catalysis
Grignard Reagent-Mediated Transformations of Epoxides
The reaction of epoxides with Grignard reagents is a classical method for forming carbon-carbon bonds and producing alcohols. vaia.commasterorganicchemistry.com This reaction involves the nucleophilic attack of the Grignard reagent on one of the epoxide's carbon atoms, leading to the opening of the three-membered ring. vaia.commasterorganicchemistry.com Subsequent acidic workup yields the corresponding alcohol. masterorganicchemistry.com In the context of synthesizing this compound analogs, reacting styrene oxide with an appropriate allyl Grignard reagent would be a direct approach. The regioselectivity of the epoxide opening is a key consideration in these reactions. mdpi.com The use of copper catalysts, such as copper(I) chloride (CuCl), can minimize the formation of halohydrin byproducts in the Grignard-mediated ring-opening of epoxides. researchgate.net
Approaches via Carbonyl Allylation
An alternative and often interconnected pathway to this compound involves the allylation of a carbonyl precursor. This method focuses on the formation of the crucial carbon-carbon bond by adding an allyl group to an aldehyde or ketone.
Allylation of Phenylacetaldehyde Precursors
As observed in the InNP-catalyzed reactions of styrene oxide, phenylacetaldehyde can be a key intermediate that leads to the formation of this compound. sciforum.netmdpi.com The direct allylation of phenylacetaldehyde provides a more targeted route to the desired product. Research has shown that the indium-mediated allylation of phenylacetaldehyde can produce this compound in nearly quantitative yield after 5 hours. This highlights the efficiency of carbonyl allylation as a synthetic strategy.
Tin-Mediated Allylation Reactions
Tin-mediated allylation, a type of Barbier reaction, offers a method for the formation of homoallylic alcohols. mdpi.com This reaction typically involves the reaction of a carbonyl compound, such as an aldehyde or ketone, with an allyl halide in the presence of tin metal. mdpi.comarkat-usa.org The reaction can be performed in various solvents, including aqueous media, which is advantageous for its reduced environmental impact. mdpi.comlew.ro
The general scheme for the tin-mediated allylation of an aldehyde is as follows: R-CHO + CH2=CHCH2-X + Sn → R-CH(OH)CH2CH=CH2 (where X is a halogen)
Studies have shown that the use of a tin-silver couple can lead to excellent yields in the aqueous Barbier allylation of benzaldehyde. lew.ro The reaction is believed to proceed through an organotin intermediate that is generated in situ. sapub.org The efficiency and selectivity of the reaction can be influenced by various factors, including the solvent, temperature, and the presence of co-mediators or catalysts. mdpi.comlew.ro For instance, tin-mediated allylations in acidic aqueous media have been shown to be rapid and high-yielding. mdpi.com
| Carbonyl Compound | Allyl Halide | Mediator | Solvent | Yield (%) | Reference |
| Benzaldehyde | Allyl bromide | Sn | Water | - | mdpi.com |
| Benzaldehyde | Allyl bromide | Sn/Ag | Aqueous NH4NO3/AgNO3 | 78 | lew.ro |
| Benzaldehyde | Allyl bromide | Sn/I2 | Water | High | arkat-usa.org |
Multi-Step Syntheses from Readily Available Starting Materials
Conversion from Allylbenzene (B44316)
A practical synthetic route to this compound utilizes the readily available starting material, allylbenzene. arkat-usa.org This multi-step process begins with the epoxidation of allylbenzene to form 2-benzyloxirane. arkat-usa.orgresearchgate.net This epoxidation is typically achieved using a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent like dichloromethane (B109758) (DCM). arkat-usa.org
The resulting epoxide, 2-benzyloxirane, is then subjected to a ring-opening reaction using a Grignard reagent, such as vinylmagnesium bromide, in the presence of a copper(I) iodide (CuI) catalyst. arkat-usa.orgresearchgate.net This step introduces the vinyl group and yields the target molecule, this compound. arkat-usa.org This transformation is a key step in the synthesis of the central nervous system stimulant Prolintane. arkat-usa.org
Synthesis of Structural Derivatives and Functionalized Analogs
Silylated this compound Compounds
Silylated derivatives of this compound are useful intermediates in organic synthesis, often used for protection of the hydroxyl group or to influence the stereochemical outcome of subsequent reactions. researchgate.netgelest.com The silylation of alcohols is a common transformation and can be achieved using a variety of silylating agents, such as chlorosilanes, in the presence of a base. researchgate.net
For example, 3-(dimethyl(phenyl)silyl)-1-phenylpent-4-en-2-ol has been synthesized as a yellow oil. mdpi.com Another silylated analog, (E)-5-(dimethyl(phenyl)silyl)-1-phenylpent-4-en-2-ol, has also been prepared. mdpi.com These compounds can be synthesized through the reaction of an appropriate silyl-substituted precursor with a carbonyl compound.
| Silylated Compound | Starting Materials | Yield (%) | Reference |
| 3-(dimethyl(phenyl)silyl)-1-phenylpent-4-en-2-ol | Phenylacetaldehyde, vinyl(dimethyl(phenyl)silyl)lithium | 33 | mdpi.com |
| (E)-5-(dimethyl(phenyl)silyl)-1-phenylpent-4-en-2-ol | Phenylacetaldehyde, (E)-1-(dimethyl(phenyl)silyl)-2-propen-1-yllithium | 20 | mdpi.com |
Halogenated Derivatives, e.g., 1-Bromo-2-phenylpent-4-en-2-ol
The synthesis of halogenated derivatives, such as 1-bromo-2-phenylpent-4-en-2-ol, can be accomplished through the tin-mediated allylation of α-diazoketones. thieme-connect.com This method involves the reaction of diazoacetophenone (B1606541) with allyl bromide in the presence of tin metal in a solvent like tetrahydrofuran (B95107) (THF) at room temperature. thieme-connect.com This reaction proceeds with high yield and involves the in situ generation of an allyltin (B8295985) bromide species, which then reacts with the diazoketone, followed by bromide insertion. thieme-connect.com
The reaction has been optimized, with THF being the solvent of choice and 1.2 equivalents of tin providing the best yield. thieme-connect.com This protocol offers a useful method for generating precursors for various applications in drug discovery and the synthesis of biologically active natural products. thieme-connect.com
| Starting Material | Reagents | Product | Yield (%) | Reference |
| Diazoacetophenone | Allyl bromide, Sn | 1-Bromo-2-phenylpent-4-en-2-ol | 92 | thieme-connect.com |
Another approach to halohydrins involves the ring-opening of epoxides. For instance, styrene oxide can be opened to form halohydrins. researchgate.netmdpi.comgoogle.com
Aminated Derivatives, e.g., 1-Phenylpent-4-en-2-amine (for comparative studies)
The aminated analog, 1-phenylpent-4-en-2-amine, serves as an important comparative compound in the study of homoallylic amines. sapub.orgorganic-chemistry.org The synthesis of homoallylic amines can be achieved through various methods, including the palladium-catalyzed allylic amination of homoallylic alcohols. thieme-connect.com This reaction involves a carbon-carbon bond cleavage via a retro-allylation followed by amination. thieme-connect.com
Another synthetic route involves the Lewis acid-catalyzed allylation of hydrazones with allyl bromide and tin powder. sapub.orgsapub.org This method provides direct access to homoallylic hydrazides, which can be further converted to the corresponding amines. The reaction tolerates a range of substrates with both electron-donating and electron-withdrawing substituents. sapub.org
Stereochemical Control in the Synthesis of 1 Phenylpent 4 En 2 Ol
Asymmetric Synthetic Approaches to Enantiomerically Enriched Forms
The synthesis of specific enantiomers of 1-phenylpent-4-en-2-ol is highly desirable, and several asymmetric methods have been developed to achieve this. These approaches introduce chirality into the molecule by using chiral catalysts, reagents, or auxiliaries.
One notable method involves the Brønsted acid-catalyzed asymmetric allylation of aldehydes. google.com This technique utilizes a chiral phosphoric acid to catalyze the reaction between an aldehyde and an allylboronate, such as allylboronic acid pinacol (B44631) ester, to produce chiral homoallylic alcohols with high enantioselectivity and chemical yield. google.com For instance, the synthesis of (R)-1-phenylpent-4-en-2-ol has been achieved with a 98% yield using this method. google.com The enantiomeric excess, a measure of the purity of the enantiomer, is determined by chiral high-performance liquid chromatography (HPLC). google.comrsc.org
Another approach is the chemoenzymatic synthesis, which employs enzymes to catalyze stereoselective transformations. For example, the deracemization of a racemic mixture using whole cells of Candida parapsilosis ATCC 7330 has been used to obtain optically pure propargyl alcohols, which can then be used as chiral starting materials. rsc.orgresearchgate.net This method has been successful in producing enantiomerically enriched compounds with excellent enantiomeric excess (up to >99%) and isolated yields (up to 87%). rsc.org Lipases are also employed in the enantioselective enzymatic solvolysis of acetoacetate (B1235776) esters of chiral secondary alcohols, providing a pathway to enantiomerically pure or enriched alcohols. google.com
The Sharpless asymmetric epoxidation is another powerful tool for establishing chirality. While not directly applied to this compound in the provided context, the underlying principle of using a chiral catalyst system (titanium tetraisopropoxide, a chiral tartrate ester, and an oxidizing agent) to direct the stereochemical outcome of an epoxidation is a cornerstone of asymmetric synthesis. mdpi.comunipa.it This method has been used to produce enantiomerically enriched epoxides which are versatile intermediates for a wide range of chiral compounds. mdpi.com
Furthermore, asymmetric methallylation of ketones catalyzed by highly active organocatalysts like 3,3'-F2-BINOL has been shown to produce chiral tertiary alcohols in high yields and enantiomeric ratios. amazonaws.com The reaction of various ketones with methallylating agents in the presence of a chiral BINOL-derived catalyst can yield products with up to 98% yield and 97:3 enantiomeric ratio. amazonaws.com
| Method | Catalyst/Reagent | Product | Yield (%) | Enantiomeric Excess (ee)/Ratio |
| Brønsted Acid-Catalyzed Asymmetric Allylation | Chiral Phosphoric Acid | (R)-1-Phenylpent-4-en-2-ol | 98 | High (determined by HPLC) |
| Chemoenzymatic Deracemization | Candida parapsilosis ATCC 7330 | Optically Pure Propargyl Alcohols | up to 87 | up to >99% |
| Asymmetric Methallylation | 3,3'-F2-BINOL | Chiral Tertiary Alcohols | up to 98 | up to 97:3 er |
Diastereoselective Synthesis of Substituted Derivatives
When a molecule contains multiple stereocenters, controlling the relative configuration between them becomes crucial. Diastereoselective synthesis aims to produce one diastereomer preferentially over others. For substituted derivatives of this compound, several strategies have been developed to achieve high diastereoselectivity.
One approach involves the cyclization of substituted 5-phenyl-pent-4-en-1-ols using selenium electrophiles. unipa.it The substituents on the starting material influence the diastereoselectivity of the cyclization reaction, leading to the formation of substituted 2-phenyltetrahydropyrans. unipa.it This method has proven effective for the diastereoselective synthesis of 2,3,5,6-tetrasubstituted tetrahydropyrans. unipa.it The use of chiral selenium electrophiles in the cyclization of chiral substrates offers a pathway to precursors of both D- and L-aryl C-glycosides. unipa.it
A tandem aza-Prins-Ritter/Friedel-Crafts reaction sequence provides another route to diastereomerically pure substituted nitrogen-containing heterocycles. sci-hub.se This protocol involves the endo-trig cyclization of N-homoallyl imides, which proceeds in a highly diastereoselective manner to produce amido and phenyl hexahydroindolizin-3(2H)-one and related structures. sci-hub.se The reaction of 5-hydroxy-1-(1-phenylpent-4-en-2-yl)pyrrolidin-2-one, for example, affords the desired product in 76% yield as a single diastereomer. sci-hub.se
The silyl-Prins cyclization is another valuable tool for creating cis-2,6-disubstituted dihydropyrane derivatives with good diastereoselectivity. mdpi.com The reaction of homoallylic alcohols with aldehydes in the presence of a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) can yield the desired dihydropyrane with a high cis:trans ratio (e.g., 90:10). mdpi.com
Furthermore, the one-pot diastereoselective carboxylation/bromocyclization of chiral homoallylic alcohols offers a method for synthesizing functionalized syn-1,3-diol derivatives. researchgate.net This reaction proceeds with high yield and excellent diastereoselectivity (>19:1 dr), providing a direct route to halogen-containing chiral diols. researchgate.net
| Method | Key Transformation | Product Type | Diastereoselectivity (dr) |
| Selenoetherification | Cyclization of 5-phenyl-pent-4-en-1-ols | Substituted 2-phenyltetrahydropyrans | Dependent on substituents |
| Aza-Prins-Ritter/Friedel-Crafts | Tandem cyclization of N-homoallyl imides | Substituted azabicycles | Exclusively single diastereomers |
| Silyl-Prins Cyclization | Cyclization of homoallylic alcohols with aldehydes | cis-2,6-disubstituted dihydropyranes | up to 90:10 |
| Carboxylation/Bromocyclization | Reaction of chiral homoallylic alcohols with CO2 and a bromine source | Halogen-containing chiral syn-1,3-diols | >19:1 |
Application of Chiral Resolution Techniques
Chiral resolution is a classical yet effective method for separating a racemic mixture into its individual enantiomers. wikipedia.org This process is particularly useful when asymmetric synthesis is not feasible or when both enantiomers are desired for further studies.
The most common method of chiral resolution involves the formation of diastereomeric salts. wikipedia.org The racemic mixture of this compound, which is an alcohol, can be reacted with a chiral resolving agent, typically a chiral carboxylic acid like tartaric acid or camphorsulfonic acid, to form a pair of diastereomeric esters. wikipedia.org These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org Once separated, the resolving agent can be removed to yield the pure enantiomers.
Enzymatic kinetic resolution is another powerful technique. As mentioned in the asymmetric synthesis section, enzymes like lipases can selectively catalyze the reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. google.comresearchgate.net For example, the enantioselective hydrolysis of a racemic acetate (B1210297) ester of this compound using Candida rugosa lipase (B570770) can provide the enantiomerically enriched alcohol and the unreacted ester. researchgate.net However, a limitation of this method is that the maximum yield for the desired enantiomer is 50%. researchgate.net
Chiral column chromatography is a direct method for separating enantiomers. wikipedia.org The racemic mixture is passed through a chromatography column containing a chiral stationary phase. The two enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation. rsc.org The enantiomeric excess of the separated fractions can be determined using techniques like chiral HPLC or chiral gas chromatography (GC). google.comrsc.org
| Technique | Principle | Key Reagent/Material | Outcome |
| Diastereomeric Salt Formation | Conversion to diastereomers with different physical properties | Chiral resolving agents (e.g., tartaric acid) | Separation of enantiomers by crystallization |
| Enzymatic Kinetic Resolution | Selective enzymatic reaction of one enantiomer | Lipases (e.g., Candida rugosa lipase) | Enantiomerically enriched alcohol and unreacted ester |
| Chiral Column Chromatography | Differential interaction with a chiral stationary phase | Chiral stationary phase | Direct separation of enantiomers |
Reactivity and Advanced Chemical Transformations of 1 Phenylpent 4 En 2 Ol
Olefin Functionalization Reactions
The terminal double bond in 1-phenylpent-4-en-2-ol is a key site for carbon-carbon bond formation and saturation, enabling the extension and modification of the carbon skeleton.
The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide or triflate with an alkene, serves as a powerful tool for arylating the terminal double bond of homoallylic alcohols. Research on the closely related tertiary alcohol, 2-phenylpent-4-en-2-ol, demonstrates the viability of this pathway. thieme-connect.com
A highly efficient catalyst system comprising [Pd(η³-C₃H₅)Cl]₂ and the tetraphosphine ligand cis,cis,cis-1,2,3,4-tetrakis(diphenylphosphinomethyl)cyclopentane has been successfully employed for the Heck reaction of various aryl bromides with 2-phenylpent-4-en-2-ol. thieme-connect.comresearchgate.net These reactions typically yield the corresponding (E)-5-aryl-2-phenylpent-4-en-2-ol derivatives with high selectivity and turnover numbers. thieme-connect.com The reaction tolerates a wide array of functional groups on the aryl bromide, including electron-donating (methoxy, dimethylamino) and electron-withdrawing (fluoro, trifluoromethyl, acetyl, cyano) substituents, as well as sterically hindered substrates. thieme-connect.com However, certain electron-poor aryl bromides have been observed to lead to C-C bond cleavage, forming 1-arylprop-1-ene derivatives as side products. researchgate.net
Table 1: Heck Reaction of 2-Phenylpent-4-en-2-ol with Various Aryl Bromides Catalyst System: [Pd(η³-C₃H₅)Cl]₂ / cis,cis,cis-1,2,3,4-tetrakis(diphenylphosphinomethyl)cyclopentane. Data sourced from related studies. thieme-connect.com
| Aryl Bromide (Ar-Br) | Product (E)-5-Aryl-2-phenylpent-4-en-2-ol | Selectivity/Yield |
|---|---|---|
| Bromobenzene | (E)-2,5-Diphenylpent-4-en-2-ol | High |
| 4-Bromotoluene | (E)-2-Phenyl-5-(p-tolyl)pent-4-en-2-ol | High |
| 4-Bromoanisole | (E)-5-(4-Methoxyphenyl)-2-phenylpent-4-en-2-ol | High |
| 4-Bromobenzonitrile | (E)-4-(4-Hydroxy-4-phenylpent-1-en-1-yl)benzonitrile | High |
| 9-Bromoanthracene | (E)-5-(Anthracen-9-yl)-2-phenylpent-4-en-2-ol | Good Yield |
Hydrogenation for Alkene Saturation
The saturation of the terminal alkene in this compound to the corresponding saturated alcohol, 1-phenylpentan-2-ol, can be readily achieved through catalytic hydrogenation. This reaction selectively reduces the carbon-carbon double bond while leaving the hydroxyl group and the phenyl ring intact.
A common and effective method for this transformation is the use of palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas. This procedure is demonstrated in the synthesis of the central nervous system stimulant Prolintane, where a precursor containing a similar pent-4-ene moiety is hydrogenated. The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) and proceeds to completion, affording the saturated product in high yield. This transformation is a standard and reliable method for converting the unsaturated side chain into a saturated alkyl chain, thereby modifying the compound's structural and physical properties.
Hydroxyl Group Modifications
The secondary hydroxyl group is a hub for functional group interconversion, allowing for its transformation into carbonyls, esters, and ethers, which are key intermediates for further synthetic elaborations.
The secondary alcohol of this compound can be oxidized to the corresponding α,β-unsaturated ketone, 1-phenylpent-4-en-2-one. nih.govpku.edu.cn This transformation is a critical step in various synthetic sequences, as it activates the adjacent positions for further reactions.
Several established oxidation protocols are effective for this purpose. The Jones oxidation, which utilizes a solution of chromium trioxide in aqueous sulfuric acid, can be employed, although it requires careful control due to its strong acidity and the potential for side reactions. mdpi.com Milder and more selective methods are often preferred, such as the Dess-Martin periodinane (DMP) oxidation. mdpi.com The DMP oxidation is performed under neutral conditions in solvents like dichloromethane (B109758) (CH₂Cl₂) and typically proceeds rapidly at room temperature with full conversion to the desired allyl ketone. mdpi.com
Table 2: Comparison of Oxidation Protocols for Homoallylic Alcohols Based on general methodologies for the oxidation of homoallylic alcohols. mdpi.com
| Reagent | Conditions | Typical Yield/Conversion | Notes |
|---|---|---|---|
| Jones Reagent (CrO₃/H₂SO₄/acetone) | Acetone, 0°C to RT | Variable | Strong oxidant; may require purification by extraction and chromatography. mdpi.com |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, RT | Full Conversion | Mild conditions, fast reaction times (e.g., 20 min). mdpi.com |
| Pyridinium Chlorochromate (PCC) | CH₂Cl₂ | Good | Common, mild oxidant for converting alcohols to aldehydes/ketones. |
Esterification and Etherification Protocols
The hydroxyl group of this compound can be readily converted into esters and ethers through various established protocols. These modifications are crucial for creating prodrugs, altering solubility, or installing protecting groups for subsequent reaction steps.
Etherification can be achieved under standard Williamson ether synthesis conditions. For instance, the deprotonation of the alcohol with a strong base like sodium hydride (NaH), followed by reaction with an alkyl halide (e.g., 4-methoxybenzyl chloride), yields the corresponding ether. molaid.com The Mitsunobu reaction offers an alternative pathway for C-O bond formation under mild, stereoinvertive conditions. This reaction was utilized in a synthetic route toward Prolintane, where a homoallylic alcohol was reacted with succinimide (B58015), triphenylphosphine (B44618) (PPh₃), and a dialkyl azodicarboxylate to form an N-alkylated product, demonstrating the utility of the hydroxyl group as a handle for complex modifications.
Cascade and Tandem Reactions Involving the Homoallylic Alcohol Moiety
The unique arrangement of the alkene and alcohol in the homoallylic framework of this compound enables its participation in powerful cascade and tandem reactions. These one-pot sequences, which form multiple bonds in a single operation, offer significant advantages in terms of efficiency and atom economy.
One such strategy involves a tandem oxidation/asymmetric vinylogous aldol (B89426) reaction. In this approach, the homoallylic alcohol is first oxidized in situ to the corresponding allyl ketone. mdpi.com Without isolation, this reactive intermediate is then subjected to an organocatalyzed asymmetric vinylogous aldol (AVA) reaction with an activated ketone, yielding complex chiral products with high regio- and enantioselectivity. mdpi.com
Another innovative approach is the tandem electrosynthesis of homoallylic alcohols from simpler alcohols, a process that can be conceptually reversed. rsc.orgrsc.org This method involves an initial electrochemical oxidation of an alcohol to an aldehyde, which then undergoes an in-situ allylation, broadening the substrate scope from carbonyl compounds to the more readily available alcohols. rsc.orgrsc.org
Furthermore, the homoallylic alcohol moiety is susceptible to acid-catalyzed rearrangements. Under Lewis acid catalysis, such as with Indium(III) triflate (In(OTf)₃), homoallylic alcohols can undergo a 2-oxonia mdpi.commdpi.com-sigmatropic rearrangement followed by an intramolecular cyclization, leading to the stereospecific formation of substituted tetrahydrofuran (B95107) rings. acs.org While not demonstrated specifically for this compound, this highlights a potential reactive pathway for the homoallylic alcohol scaffold.
Computational and Theoretical Studies on 1 Phenylpent 4 En 2 Ol Reactions
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been successfully applied to study the reaction pathways leading to 1-phenylpent-4-en-2-ol. A notable example is the investigation of the indium nanoparticle (InNP)-catalyzed reaction of styrene (B11656) oxide and allyl bromide. mdpi.comsciforum.net
Experimental observations showed that under certain conditions, the reaction did not yield the expected direct allylation products of styrene oxide, but instead produced this compound. mdpi.com DFT calculations were employed to model the entire process, revealing that the reaction proceeds through an intermediate, phenylacetaldehyde (B1677652), which is formed from the ring-opening of styrene oxide. mdpi.comsciforum.net The subsequent allylation of this aldehyde intermediate leads to the final product, this compound. mdpi.comsciforum.net This mechanism, supported by computational modeling, provided excellent agreement with experimental results. sciforum.net
To understand how this compound is formed, researchers computationally modeled the potential energy surface of the reaction using the B3LYP/LanL2DZ level of theory. mdpi.comsciforum.net This analysis helps to map out the energy changes as reactants transform into products, identifying the most likely reaction pathway.
The calculations focused on two main stages: the initial ring-opening of styrene oxide to form phenylacetaldehyde, and the subsequent allylation of phenylacetaldehyde. mdpi.com For the second stage, the modeling identified a low-energy transition state for the InNP-catalyzed carbonyl allylation. mdpi.com This transition state resembles a cyclic Zimmerman-Traxler model, where the π electrons of the allylic system attack the carbonyl carbon, leading to the formation of a new carbon-carbon bond and ultimately, this compound. sciforum.net
Thermochemical and kinetic assessments are crucial for determining whether a proposed reaction pathway is viable. DFT calculations provide key data points, such as activation energies (the energy barrier that must be overcome for a reaction to occur) and reaction energies (the net energy change).
In the study of the formation of this compound, the formation of the phenylacetaldehyde intermediate was found to be highly favored thermodynamically, releasing 22 kcal/mol. mdpi.com The subsequent InNP-catalyzed allylation of this aldehyde to form this compound is also highly favorable from both kinetic and thermodynamic standpoints. mdpi.com The reaction has a very low activation barrier of only 5.4 kcal/mol and is exothermic, releasing 13.1 kcal/mol. mdpi.com
These findings were compared with alternative pathways, such as the direct allylation of styrene oxide. The direct allylation could theoretically produce two different isomers, 2-phenylpent-4-en-1-ol (B3379468) and 1-phenylpent-4-en-1-ol. mdpi.comsciforum.net While the formation of these isomers is thermodynamically feasible (exothermic by 28.2 and 33.2 kcal/mol, respectively), their kinetic barriers are significantly higher. mdpi.comsciforum.net The activation barrier to form 2-phenylpent-4-en-1-ol is 16.2 kcal/mol, and for 1-phenylpent-4-en-1-ol, it is even higher at 28 kcal/mol. mdpi.comsciforum.net This kinetic analysis demonstrates that the formation of these products is much less likely than the pathway involving the phenylacetaldehyde intermediate, thus explaining the observed product selectivity. mdpi.comsciforum.net
| Reaction / Product | Activation Energy (kcal/mol) | Reaction Energy (Exothermicity) (kcal/mol) | Kinetic Feasibility |
|---|---|---|---|
| Formation of Phenylacetaldehyde | Not specified | -22.0 | Thermodynamically Favorable |
| Formation of this compound (from Phenylacetaldehyde) | 5.4 | -13.1 | Highly Favorable |
| Formation of 2-Phenylpent-4-en-1-ol (from Styrene Oxide) | 16.2 | -28.2 | Unfavorable/Ruled Out |
| Formation of 1-Phenylpent-4-en-1-ol (from Styrene Oxide) | 28.0 | -33.2 | Unfavorable/Ruled Out |
Potential Energy Surface Analysis and Transition State Elucidation
Quantum-Chemical Modeling of Catalytic Processes
Quantum-chemical modeling is essential for understanding the role of catalysts at a molecular level. In the indium nanoparticle-catalyzed synthesis of this compound, computational studies proposed a detailed mechanism for the catalytic cycle. mdpi.comsciforum.net
The proposed mechanism begins with the adsorption of the reactant (styrene oxide) onto the surface of the indium nanoparticle-allyl species. sciforum.net This is followed by the formation of a cyclic transition state, often referred to as a Zimmerman-Traxler type, which facilitates the allylation step. sciforum.net To simplify the calculations while maintaining the essential chemistry, a bromide atom was used as an auxiliary ligand on the indium species to create a neutral reactive complex. sciforum.net This modeling approach successfully rationalized how the InNPs catalyze the ring-opening of the epoxide to an aldehyde and its subsequent allylation to give this compound as the final product. sciforum.net
In Silico Prediction of Reactivity and Selectivity
In silico, or computational, methods are powerful predictive tools in chemistry. By calculating and comparing the activation barriers for different potential reaction pathways, researchers can predict which products are most likely to form.
Applications of 1 Phenylpent 4 En 2 Ol As a Key Synthetic Intermediate
Precursor in the Synthesis of Bioactive Molecules
1-Phenylpent-4-en-2-ol serves as a crucial starting material in the creation of molecules with significant biological activity. Its utility is particularly notable in the development of central nervous system (CNS) stimulants and as a foundational element for drug discovery scaffolds.
Role in the Preparation of Central Nervous System (CNS) Stimulants (e.g., Prolintane)
A significant application of this compound is its role as a key intermediate in the synthesis of Prolintane, a central nervous system (CNS) stimulant. arkat-usa.org Prolintane is a norepinephrine-dopamine reuptake inhibitor that was developed in the 1950s. arkat-usa.org An alternative and efficient synthesis of Prolintane utilizes this compound, which is prepared from the readily available starting material, allylbenzene (B44316). arkat-usa.orgresearchgate.net
The synthesis involves a retrosynthetic analysis where this compound is identified as a pivotal intermediate. arkat-usa.orgresearchgate.net The process commences with the epoxidation of allylbenzene to yield 2-benzyloxirane. researchgate.net This epoxide then undergoes a regioselective ring-opening reaction using vinyl magnesium bromide in the presence of a copper(I) iodide (CuI) catalyst to afford this compound in high yield. researchgate.net Subsequently, a succinimide (B58015) ring is installed onto the this compound molecule via a Mitsunobu reaction, followed by reduction steps to yield the final product, Prolintane. arkat-usa.orgresearchgate.net This synthetic route is advantageous as it avoids the use of expensive starting materials or toxic reagents like potassium cyanide, which are employed in other methods. arkat-usa.org
Table 1: Synthesis of Prolintane via this compound
| Step | Reaction | Reagents | Product | Yield |
|---|---|---|---|---|
| 1 | Epoxidation | m-CPBA | 2-Benzyloxirane | 68% researchgate.net |
| 2 | Regioselective Ring Opening | Vinyl magnesium bromide, CuI | This compound | 85% researchgate.net |
| 3 | Mitsunobu Reaction | Succinimide, DIAD, PPh₃ | N-(1-benzylbut-3-en-1-yl)succinimide | 80% researchgate.net |
| 4 | Reduction | LiAlH₄ | 1-(1-Benzylbut-3-enyl)pyrrolidine | 76% researchgate.net |
Building Block for Drug Discovery Scaffolds
The structural features of this compound make it a valuable building block for creating diverse molecular scaffolds in drug discovery. Its derivatives are utilized to generate precursors for unique molecular frameworks that can be screened for biological activity. thieme-connect.comthieme-connect.com
One notable application is in multicomponent Petasis reactions to synthesize structurally complex and C(sp3)-rich polycyclic small molecules. nih.govacs.org For instance, derivatives of this compound, such as (1R,2R)-1-(Allyl(furan-2-ylmethyl)amino)-1-phenylpent-4-en-2-ol, are synthesized and subsequently used in intramolecular Diels-Alder (IMDA) reactions to construct intricate heterocyclic scaffolds. nih.govacs.org These scaffolds are of significant interest in medicinal chemistry due to their potential to interact with biological targets. nih.gov
Furthermore, tin-mediated allylation of α-diazoketones can produce 1-bromo-2-phenylpent-4-en-2-ol, a derivative of this compound. thieme-connect.comthieme-connect.com This protocol provides a useful precursor for constructing unique scaffolds for drug discovery programs and for accessing biologically active natural products. thieme-connect.comthieme-connect.com
Versatility in the Construction of Complex Organic Architectures
The reactivity of the functional groups in this compound allows for its use in building complex organic structures. The hydroxyl and alkene moieties can participate in a variety of chemical transformations, leading to the formation of intricate molecular architectures.
For example, silyl-Prins cyclizations using derivatives of this compound, such as 3-(dimethyl(phenyl)silyl)-1-phenylpent-4-en-2-ol, have been explored for the preparation of disubstituted oxygenated heterocycles. mdpi.com These reactions can lead to the formation of cis-2,6-disubstituted dihydropyrans, although they can be sensitive to reaction conditions and may lead to competing reaction pathways. mdpi.com
Intermediacy in Stereoselective Heterocycle Synthesis
This compound and its derivatives are valuable intermediates in the stereoselective synthesis of heterocyclic compounds. The stereocenter at the carbon bearing the hydroxyl group can influence the stereochemical outcome of subsequent cyclization reactions.
A notable example is the synthesis of amido and phenyl-substituted hexahydroindolizin-3(2H)-one and related azabicyclic compounds. sci-hub.se In this methodology, N-homoallyl imides derived from this compound undergo a tandem aza-Prins–Ritter/Friedel–Crafts reaction sequence. sci-hub.se Treatment of 5-hydroxy-1-(1-phenylpent-4-en-2-yl)pyrrolidin-2-one with a Lewis acid like boron trifluoride etherate initiates an endo-trig cyclization to form an N-acyliminium ion intermediate. sci-hub.se This intermediate then undergoes an intermolecular Ritter or Friedel-Crafts reaction to produce the desired azabicyclic products with high diastereoselectivity. sci-hub.se
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Prolintane |
| Allylbenzene |
| 2-Benzyloxirane |
| Vinyl magnesium bromide |
| Copper(I) iodide |
| Succinimide |
| Diisopropyl azodicarboxylate (DIAD) |
| Triphenylphosphine (B44618) (PPh₃) |
| N-(1-benzylbut-3-en-1-yl)succinimide |
| Lithium aluminum hydride (LiAlH₄) |
| 1-(1-Benzylbut-3-enyl)pyrrolidine |
| Palladium on carbon (Pd/C) |
| (1R,2R)-1-(Allyl(furan-2-ylmethyl)amino)-1-phenylpent-4-en-2-ol |
| 1-Bromo-2-phenylpent-4-en-2-ol |
| 3-(Dimethyl(phenyl)silyl)-1-phenylpent-4-en-2-ol |
| 5-Hydroxy-1-(1-phenylpent-4-en-2-yl)pyrrolidin-2-one |
| Boron trifluoride etherate |
| meta-Chloroperoxybenzoic acid (m-CPBA) |
Advanced Analytical Methodologies for the Characterization of 1 Phenylpent 4 En 2 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of the molecular structure of 1-Phenylpent-4-en-2-ol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for a complete structural assignment.
In ¹H NMR spectroscopy, the chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) of the proton signals provide a wealth of information about the connectivity of the atoms. For this compound, the spectrum would be expected to show distinct signals for the aromatic protons of the phenyl group, the vinylic protons of the pentenyl chain, the methine proton adjacent to the hydroxyl group, and the methylene (B1212753) protons. The integration of these signals corresponds to the number of protons in each unique environment.
¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, with its chemical shift indicating its electronic environment (e.g., aromatic, vinylic, aliphatic, or bonded to an electronegative atom like oxygen).
A representative set of NMR data for this compound is presented below. rsc.org The spectra are typically recorded in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), with tetramethylsilane (B1202638) (TMS) used as an internal standard. rsc.orgrsc.org
¹H and ¹³C NMR Spectral Data for this compound in CDCl₃ rsc.org
| Atom Position | ¹H NMR (200 MHz, CDCl₃) | ¹³C NMR (54.6 MHz, CDCl₃) |
|---|---|---|
| Phenyl Protons | δ 7.22-7.37 (m, 5H) | δ 126.51, 128.57, 129.48, 138.46 |
| Vinylic Protons (-CH=CH₂) | δ 5.78-5.9 (m, 1H), 5.13-5.21 (m, 2H) | δ 118.13, 134.75 |
| Methine Proton (-CHOH) | δ 3.86-3.93 (m, 1H) | δ 71.75 |
| Methylene Protons (-CH₂-CH=) | δ 2.23-2.36 (m, 2H) | δ 43.34 |
| Methylene Protons (Ph-CH₂-) | δ 2.67-2.86 (m, 2H) | δ 41.22 |
| Hydroxyl Proton (-OH) | δ 1.81 (s br, 1H) | - |
Note: The chemical shifts (δ) are reported in parts per million (ppm). The multiplicity is indicated as s (singlet), d (doublet), t (triplet), m (multiplet), and br (broad).
Mass Spectrometry (MS) for Molecular Identity Confirmation
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound, with a molecular formula of C₁₁H₁₄O, the calculated monoisotopic mass is 162.1045 g/mol . nih.gov
In a typical mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) of 162. The fragmentation pattern provides a unique fingerprint of the molecule. Common fragmentation pathways for this compound would involve the loss of a water molecule ([M-H₂O]⁺), cleavage of the carbon-carbon bonds adjacent to the hydroxyl group, and fragmentation of the pentenyl and phenyl groups.
Advanced MS techniques can also be used to predict the collision cross-section (CCS) of the molecule, which is a measure of its size and shape in the gas phase. This information can be valuable for more detailed structural characterization.
Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 163.11174 | 136.0 |
| [M+Na]⁺ | 185.09368 | 142.2 |
| [M-H]⁻ | 161.09718 | 138.0 |
| [M+NH₄]⁺ | 180.13828 | 156.0 |
| [M+K]⁺ | 201.06762 | 139.3 |
| [M+H-H₂O]⁺ | 145.10172 | 130.5 |
Chromatographic Techniques for Purity and Enantiomeric Excess Determination (e.g., HPLC)
Chromatographic techniques are essential for assessing the purity of this compound and for separating its enantiomers to determine the enantiomeric excess (ee). High-Performance Liquid Chromatography (HPLC) is a particularly versatile and widely used method for these purposes.
For purity analysis, a standard reversed-phase or normal-phase HPLC method can be employed. The sample is injected into the HPLC system, and its components are separated based on their differential partitioning between a stationary phase and a mobile phase. The purity of the this compound sample is determined by the relative area of its peak in the chromatogram.
Since this compound is a chiral molecule, it can exist as a pair of enantiomers. The separation of these enantiomers is crucial in stereoselective synthesis and for understanding their biological activity. Chiral HPLC, which utilizes a chiral stationary phase (CSP), is the most common method for determining the enantiomeric excess of such compounds. rsc.orgmdpi.com The enantiomers interact differently with the chiral stationary phase, leading to different retention times and their separation into two distinct peaks in the chromatogram. rsc.orgmdpi.com The enantiomeric excess is then calculated from the relative areas of these two peaks.
The selection of the appropriate chiral stationary phase and mobile phase is critical for achieving good separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of a wide range of chiral compounds, including alcohols. rsc.orgmdpi.comresearchgate.net
Future Research Directions and Perspectives for 1 Phenylpent 4 En 2 Ol
Development of Green Chemistry Approaches for its Synthesis
The principles of green chemistry are increasingly integral to modern organic synthesis. For a compound like 1-Phenylpent-4-en-2-ol, future research will likely focus on developing more environmentally benign synthetic routes.
One promising green approach is the use of mechanochemistry, specifically ball-milling. ucl.ac.uk This solvent-free or low-solvent technique reduces waste and can enhance reaction rates. A zinc-mediated Barbier-type allylation has been successfully performed under ball-milling conditions to synthesize various homoallylic alcohols. ucl.ac.uk This method is operationally simple and does not require inert atmospheres or dry solvents, making it an attractive green alternative for the synthesis of this compound. ucl.ac.uk
Another avenue for green synthesis involves the use of water as a solvent and employing lanthanide catalysts. The allylation of aldehydes and ketones using allylborates has been achieved in aqueous media, offering a green alternative to traditional organic solvents. mdpi.com
Furthermore, the use of phosphotungstic acid as a catalyst for the reaction of aldehydes with allyltributylstannane (B1265786) under solvent-free grinding conditions presents another efficient and environmentally friendly method for synthesizing homoallylic alcohols. cdnsciencepub.com This protocol is characterized by short reaction times and an aqueous work-up, minimizing the use of hazardous materials. cdnsciencepub.com
Table 1: Comparison of Potential Green Synthesis Methods for this compound
| Method | Catalyst/Reagent | Conditions | Advantages |
| Mechanochemical Barbier-type Allylation | Zinc | Ball-milling, solvent-free | Operationally simple, no inert atmosphere needed. ucl.ac.uk |
| Lanthanide-catalyzed Allylation | Lanthanide catalyst, Allylborate | Aqueous media | Use of water as a green solvent. mdpi.com |
| Phosphotungstic Acid Catalysis | Phosphotungstic acid, Allyltributylstannane | Solvent-free grinding | Short reaction time, aqueous work-up. cdnsciencepub.com |
Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The development of novel catalytic systems is crucial for improving the efficiency and stereoselectivity of the synthesis of chiral molecules like this compound.
Recent advancements have seen the use of various transition metal catalysts, including iridium, nickel, and copper, for the synthesis of homoallylic alcohols. organic-chemistry.org An iridium-catalyzed coupling of 1-aryl-1-propynes with primary alcohols provides a route to secondary homoallylic alcohols. organic-chemistry.org Nickel complexes have been shown to catalyze the allylboration of aldehydes with high diastereoselectivity. organic-chemistry.org Copper-catalyzed allylations of aldehydes and ketones have also been developed, offering high regioselectivity. organic-chemistry.org
Chiral phosphoric acids have emerged as effective organocatalysts for the enantioselective addition of boronates to aldehydes, yielding homoallylic alcohols with high enantiomeric excess. organic-chemistry.org This approach offers a metal-free alternative for the synthesis of enantioenriched this compound.
The combination of different catalytic modes, known as multicatalysis, offers a powerful strategy for the synthesis of complex molecules. rsc.org For instance, a dual-catalytic system involving an iridium catalyst for isomerization and a ruthenium-based catalyst for enantioselective 1,2-addition of an aryl boronic acid could be envisioned for the synthesis of derivatives of this compound. rsc.org
Chemoenzymatic transformations, which combine chemical and enzymatic catalysts, are also a promising area. mdpi.com For example, a reaction could be designed where a metal-catalyzed reaction forms a precursor that is then stereoselectively reduced by an alcohol dehydrogenase (ADH) to yield chiral this compound. mdpi.com
Table 2: Novel Catalytic Systems Potentially Applicable to this compound Synthesis
| Catalyst Type | Metal/Compound | Key Features |
| Transition Metal | Iridium, Nickel, Copper | High efficiency and selectivity in C-C bond formation. organic-chemistry.org |
| Organocatalyst | Chiral Phosphoric Acids | Enantioselective, metal-free. organic-chemistry.org |
| Multicatalysis | Iridium/Ruthenium | One-pot synthesis of complex structures. rsc.org |
| Chemoenzymatic | Metal catalyst + Alcohol Dehydrogenase | High stereoselectivity. mdpi.com |
Computational Design of New Transformations and Derivatives
Computational chemistry provides powerful tools for understanding reaction mechanisms and for the rational design of new catalysts and reactions. nih.govacs.org For this compound, computational studies could be employed to:
Elucidate Reaction Mechanisms: Density Functional Theory (DFT) calculations can be used to investigate the transition states and reaction pathways of various synthetic routes to this compound. nih.gov This understanding can help in optimizing reaction conditions and in the design of more efficient catalysts. For example, computational models have been used to understand the enantioselectivity in the palladium-catalyzed oxidation of secondary alcohols. acs.org
Predict Reactivity and Selectivity: Computational models can predict the relative reactivity and selectivity of different isomers and substrates. nih.gov This is particularly useful in designing stereoselective syntheses of this compound. Studies on the fluorocyclization of unsaturated alcohols have shown how computational analysis can explain and predict selectivity. frontiersin.orgnih.gov
Design Novel Transformations: By simulating the interaction of this compound with various reagents and catalysts, new chemical transformations can be designed in silico before being attempted in the laboratory. This can accelerate the discovery of new reactions and derivatives. For example, computational studies could explore the potential for intramolecular cyclization reactions of this compound derivatives to form novel heterocyclic compounds. A known cascade reaction of the related 1-phenylpent-4-yn-2-ols to produce 1-naphthaldehydes, promoted by iodine monochloride, suggests that similar computationally-guided explorations for this compound could be fruitful. researchgate.net
The synergy between computational prediction and experimental validation will be key to unlocking the full synthetic potential of this compound and its derivatives.
Q & A
Q. How can iterative qualitative research methods improve mechanistic studies of this compound’s reactivity?
- Methodological Answer : Apply grounded theory principles: code observed reaction outcomes (e.g., byproducts), iteratively refine hypotheses, and design follow-up experiments (e.g., kinetic isotope effects) to test mechanisms. Triangulate data from spectroscopic, computational, and synthetic results .
Q. What criteria should guide the selection of reference standards for comparative studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
